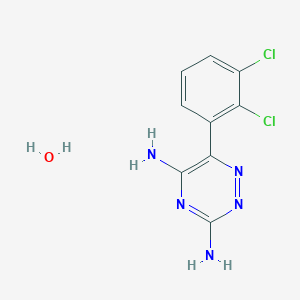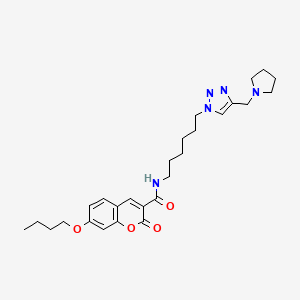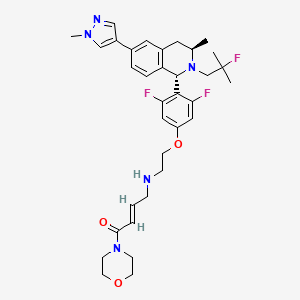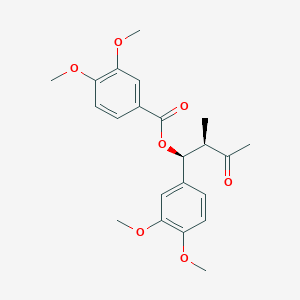
Schibitubin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schibitubin I is a lignin compound with notable neuroprotective activity. It can be isolated from the fruits of Schisandra bicolor var. tuberculata . Lignins are complex organic polymers found in the cell walls of plants, contributing to their structural integrity and resistance to decay.
Preparation Methods
Synthetic Routes and Reaction Conditions: Schibitubin I is typically isolated from natural sources rather than synthesized chemically. The primary method involves extracting the compound from the fruits of Schisandra bicolor var. tuberculata . The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its specific natural source and the complexity of its extraction process. Research is ongoing to develop more efficient extraction and purification techniques to facilitate its broader use.
Chemical Reactions Analysis
Types of Reactions: Schibitubin I, being a lignin, can undergo various chemical reactions typical of phenolic compounds. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the lignin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the lignin structure.
Scientific Research Applications
Schibitubin I has several scientific research applications, particularly due to its neuroprotective properties :
Chemistry: It serves as a model compound for studying the chemical behavior of lignins and their derivatives.
Biology: this compound is used in research on neurodegenerative diseases due to its ability to protect neuronal cells.
Medicine: Its neuroprotective activity makes it a candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases.
Industry: While not widely used industrially, this compound’s properties are of interest for developing bio-based materials and additives.
Mechanism of Action
Schibitubin I exerts its neuroprotective effects through several mechanisms :
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in neuronal cells.
Anti-inflammatory Effects: this compound can inhibit inflammatory pathways, protecting neurons from inflammation-induced damage.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Schisandrin: Another lignin from Schisandra species with similar neuroprotective properties.
Euryalin A and B: Lignans with antioxidant activities, though their structures and activities differ slightly from Schibitubin I.
Uniqueness: this compound is unique due to its specific source (Schisandra bicolor var. tuberculata) and its potent neuroprotective activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other lignins and lignan compounds.
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(1S,2R)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H26O7/c1-13(14(2)23)21(15-7-9-17(25-3)19(11-15)27-5)29-22(24)16-8-10-18(26-4)20(12-16)28-6/h7-13,21H,1-6H3/t13-,21-/m0/s1 |
InChI Key |
AGVOQRRWXUMWQJ-ZSEKCTLFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



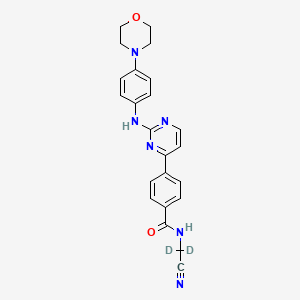
![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)
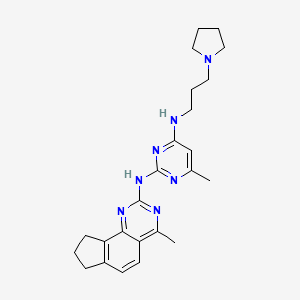
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

